4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid
CAS No.: 1094029-40-9
Cat. No.: VC4208357
Molecular Formula: C15H16F3N3O2
Molecular Weight: 327.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094029-40-9 |
|---|---|
| Molecular Formula | C15H16F3N3O2 |
| Molecular Weight | 327.307 |
| IUPAC Name | 4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C15H16F3N3O2/c1-8(2)7-11(13(22)23)19-12-9-5-3-4-6-10(9)20-14(21-12)15(16,17)18/h3-6,8,11H,7H2,1-2H3,(H,22,23)(H,19,20,21) |
| Standard InChI Key | XJGFREGMJLZEQG-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F |
Introduction
4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid is a complex organic compound that belongs to the class of specialty materials. It is characterized by its unique chemical structure, which includes a quinazoline ring system and a trifluoromethyl group, contributing to its distinct properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential uses.
Potential Applications
Given its complex structure, this compound may have potential applications in pharmaceuticals or as an intermediate in the synthesis of more complex molecules. The presence of a trifluoromethyl group often enhances the bioavailability and stability of pharmaceutical compounds, while the quinazoline ring is known for its biological activity in various therapeutic areas.
Suppliers and Availability
This compound is supplied by specialty chemical distributors such as Parchem, which offers it as part of their range of specialty materials . The availability of such compounds is typically limited to research and development purposes due to their specialized nature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume